molecular formula C18H14ClNO3 B5350902 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5350902
M. Wt: 327.8 g/mol
InChI Key: DDIUOUKKDHJDBK-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as BCML, is a synthetic compound that has shown potential for use in scientific research. This compound has a unique chemical structure that makes it an interesting subject for study.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine and butyrylcholine, which are neurotransmitters involved in the regulation of cognitive function. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit acetylcholinesterase and butyrylcholinesterase. This can lead to an increase in the levels of acetylcholine and butyrylcholine, which are involved in the regulation of cognitive function. Additionally, this compound has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of neurotransmitters involved in cognitive function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease should be further explored. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential for use in scientific research. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. However, its potential toxicity should be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis method for 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-2-methyl-1,5-dihydro-2H-pyrrol-2-one with a methylating agent. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has shown potential for use in scientific research due to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters. This makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-methylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-20-15(11-7-9-13(19)10-8-11)14(17(22)18(20)23)16(21)12-5-3-2-4-6-12/h2-10,15,21H,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIUOUKKDHJDBK-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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